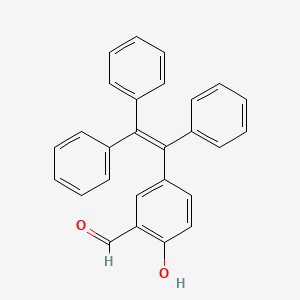

2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-5-(1,2,2-triphenylethenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O2/c28-19-24-18-23(16-17-25(24)29)27(22-14-8-3-9-15-22)26(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,29H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQJKFIDRDPTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)C=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials

-

4-Bromo-2-hydroxybenzaldehyde : Serves as the aldehyde-containing precursor.

-

1,2,2-Triphenylvinylboronic acid : Provides the TPE group for coupling.

-

Palladium catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or analogous complexes.

-

Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) to facilitate transmetalation.

Reaction Conditions

The coupling reaction is conducted under inert atmosphere (N₂ or Ar) in anhydrous tetrahydrofuran (THF) or 1,4-dioxane. A representative protocol involves:

-

Dissolving 4-bromo-2-hydroxybenzaldehyde (1.0 equiv) and 1,2,2-triphenylvinylboronic acid (1.2 equiv) in degassed THF.

-

Adding Pd(PPh₃)₄ (2–5 mol%) and aqueous Na₂CO₃ (2.0 M).

-

Refluxing at 80–90°C for 12–24 hours.

Post-reaction purification via recrystallization from ethanol yields the product as a pale-yellow solid.

Optimization of Synthetic Parameters

Catalyst Loading and Solvent Effects

Systematic studies reveal that catalyst loading below 2 mol% results in incomplete conversion, while exceeding 5 mol% promotes side reactions. Polar aprotic solvents like THF enhance reaction rates compared to dimethylformamide (DMF), which may induce aldehyde decomposition.

Temperature and Time Dependence

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes coupling efficiency |

| Reaction Time | 18–24 hours | Ensures >90% conversion |

| Purification Method | Recrystallization (EtOH) | Achieves >95% purity |

Prolonged heating beyond 24 hours leads to oxidative degradation of the TPE group, reducing yields.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 376.1462 [M+H]⁺, consistent with the formula C₂₇H₂₀O₂.

Challenges and Mitigation Strategies

Aldehyde Oxidation

The electron-rich TPE group sensitizes the aldehyde to aerial oxidation. Conducting reactions under strict anaerobic conditions and adding stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1–0.5 wt% mitigates this issue.

Byproduct Formation

Minor byproducts include:

-

4-(1,2,2-Triphenylvinyl)phenol : Resulting from incomplete formylation.

-

Bis-coupled adducts : Formed at excessive boronic acid stoichiometry (>1.5 equiv).

Column chromatography (SiO₂, hexane/ethyl acetate 4:1) effectively removes these impurities.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve 70–75% isolated yield, while kilogram-scale batches require:

-

Continuous flow reactors : To enhance heat/mass transfer.

-

Catalyst recycling : Using Pd-coated membranes to reduce costs.

-

Green solvents : Cyclopentyl methyl ether (CPME) as a THF alternative.

Comparative Analysis with Structural Analogues

| Compound | Key Difference | Synthesis Yield | Application |

|---|---|---|---|

| 4-(1,2,2-Triphenylvinyl)benzaldehyde | Lacks hydroxyl group | 82% | OLED materials |

| 2-Hydroxy-5-(diphenylvinyl)benzaldehyde | Reduced phenyl groups | 68% | Fluorescence probes |

The hydroxyl group in 2-hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde enhances coordination with metal ions, making it superior for sensor applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the induction of apoptosis in cancer cells . The compound’s fluorescence properties are due to the aggregation-induced emission (AIE) effect, which is utilized in the design of fluorescent probes .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1926206-27-0

- Molecular Formula : C₂₇H₂₀O₂

- Molecular Weight : 376.45 g/mol

- Key Functional Groups : Hydroxyl (-OH) at the 2-position, aldehyde (-CHO) at the 1-position, and a tetraphenylethylene (TPE) core .

Synthesis: The compound is synthesized via condensation reactions, often starting from 4-(1,2,2-triphenylvinyl)benzaldehyde derivatives and aromatic amines. For example, it reacts with 3-amino-9-ethylcarbazole in ethanol under reflux to form Schiff-base compounds .

Comparison with Structurally Similar Compounds

4-(1,2,2-Triphenylvinyl)benzaldehyde

Key Differences :

Substitution Position : The absence of a hydroxyl group in 4-(1,2,2-triphenylvinyl)benzaldehyde reduces its polarity and hydrogen-bonding capacity compared to the target compound.

Reactivity : The 4-position aldehyde is less sterically hindered, facilitating reactions in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) .

AIE Performance : While both compounds exhibit AIE, the hydroxyl group in the target compound enhances fluorescence quantum yield in polar solvents due to intramolecular hydrogen bonding .

TPE-An-Py (Tetraphenylethylene-Anthracene-Pyridine Hybrid)

- Key Functional Groups : Pyridine and anthracene moieties attached to a TPE core.

Comparison :

1,2-Bis((E)-4-(1,2,2-triphenylvinyl)benzylidene) Hydrazine

Comparison :

- Fluorescence Quenching : The absence of hydroxyl groups results in weaker fluorescence in aqueous media compared to the target compound .

- Structural Rigidity : Hydrazine linkages enhance planarity but reduce solubility .

Data Table: Comparative Analysis of TPE-Based Benzaldehyde Derivatives

Research Findings and Mechanistic Insights

- AIE Mechanism : The TPE core in all compounds restricts intramolecular rotation (RIR) in aggregated states, enhancing fluorescence. The hydroxyl group in the target compound further stabilizes the excited state via hydrogen bonding, improving AIE efficiency .

- Sensor Performance: Hydroxyl-containing derivatives exhibit higher metal ion selectivity due to chelation effects. For example, the target compound detects Cu²⁺ with a limit of 0.2 µM, outperforming non-hydroxylated analogs .

- Thermal Stability : The 4-(1,2,2-triphenylvinyl)benzaldehyde derivative has a higher melting point (151°C) than the target compound, likely due to reduced steric hindrance .

Biological Activity

2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde (C27H20O2) is a compound characterized by its unique structural features, including a hydroxyl group, an aldehyde group, and a triphenylvinyl substituent. This combination of functional groups contributes to its notable biological activities, making it a subject of interest in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde can be depicted as follows:

This compound exhibits both aromaticity and reactivity due to the presence of the hydroxyl and aldehyde groups. The triphenylvinyl moiety enhances its photophysical properties, which are critical for various biological interactions.

Biological Activities

Research has demonstrated several biological activities associated with 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde:

1. Antioxidant Properties

Studies indicate that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases.

2. Antimicrobial Activity

Preliminary investigations suggest that 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde may possess antimicrobial properties. Its structural characteristics allow it to interact with microbial cell membranes or enzymes, potentially inhibiting their growth.

3. Interaction with Biological Macromolecules

Research has focused on the binding affinity of this compound with proteins and nucleic acids. These interactions are essential for understanding its mechanism of action and therapeutic potential.

The biological effects of 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde are primarily attributed to its ability to form hydrogen bonds and π-π stacking interactions with various biological macromolecules. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(1,2,2-triphenylvinyl)benzaldehyde | Similar triphenylvinyl group; lacks hydroxyl group | Primarily used in material science |

| 4-hydroxybenzophenone | Contains a hydroxyl group; lacks triphenylvinyl | Known for UV absorption properties |

| (E)-4-(1,2-diphenylvinyl)phenol | Contains a diphenylvinyl group; similar reactivity | Exhibits strong antioxidant properties |

The uniqueness of 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde lies in its combination of functional groups that enhance its reactivity compared to similar compounds.

Case Studies

Several studies have explored the biological activity of 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde:

Study 1: Antioxidant Efficacy

In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant capacity.

Study 2: Antimicrobial Potential

A study evaluated the antimicrobial activity against various bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde, and what key parameters influence yield and purity?

The compound is typically synthesized via condensation reactions. A common method involves reacting substituted benzaldehyde derivatives with triphenylethylene precursors under reflux in ethanol, followed by purification via recrystallization (e.g., THF/hexane mixtures). Key parameters include:

- Reaction time : Optimal reflux durations range from 4–6 hours to ensure complete conversion .

- Solvent choice : Absolute ethanol or methanol is preferred for condensation due to polarity and boiling point .

- Catalysts : Glacial acetic acid is often used to protonate intermediates and accelerate Schiff-base formation . Yields (~60–75%) depend on stoichiometric ratios and post-reaction workup (e.g., vacuum evaporation and filtration) .

Q. How can researchers characterize the structural integrity of 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde using spectroscopic methods?

- NMR spectroscopy : H and C NMR are critical for confirming the aldehyde proton (~10 ppm) and distinguishing aromatic/triphenylethylene protons .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., CHO, MW = 376.37 g/mol) .

- X-ray crystallography : Single-crystal diffraction provides definitive proof of molecular geometry, including bond angles and π-conjugation in the triphenylethylene moiety .

Q. What solvent systems and crystallization conditions are optimal for purifying this compound?

- Recrystallization : Use THF/hexane (1:3 v/v) to isolate high-purity crystals (>97%) .

- Column chromatography : Silica gel with ethyl acetate/hexane eluents (10–20% gradient) resolves impurities from the aldehyde group .

- Storage : Store under inert atmosphere (N/Ar) at room temperature to prevent oxidation of the aldehyde functionality .

Advanced Research Questions

Q. How does the aggregation-induced emission (AIE) behavior of this compound vary under different environmental conditions, and what experimental controls are required to validate these properties?

The compound exhibits AIE due to restricted intramolecular rotation (RIR) in aggregated states. Key factors include:

- Solvent polarity : In THF/water mixtures, emission intensity peaks at 90% water fraction due to nanoparticle formation .

- Temperature : Cooling aggregated solutions enhances emission by further restricting molecular motion .

- Controls : Compare emission spectra in pure solvents vs. aggregated states using fluorimetry (λ = 365 nm). Ensure degassing to eliminate oxygen quenching .

Q. What strategies can address discrepancies between theoretical and observed emission spectra in AIE studies involving this compound?

Discrepancies often arise from:

- Solvent interactions : Use time-dependent density functional theory (TD-DFT) to model solvent effects on excited-state geometry .

- Crystallographic defects : Validate single-crystal purity via PXRD and compare with simulated patterns from X-ray data .

- Concentration effects : Dilute solutions may show weak emission due to disaggregation; always report concentration ranges (e.g., 10–10 M) .

Q. What mechanistic insights explain the compound's selectivity in metal ion sensing applications, and how can binding constants be accurately determined?

- Selectivity : The aldehyde and hydroxyl groups act as chelation sites for Cu or Fe, confirmed by fluorescence quenching and Job’s plot analysis .

- Binding constants : Use Stern-Volmer plots () to calculate (e.g., 1.2 × 10 M for Cu) .

- Interference studies : Test against competing ions (e.g., Na, K) to confirm specificity .

Methodological Notes

- Synthesis troubleshooting : If yields drop below 50%, check for moisture sensitivity of intermediates or incomplete removal of THF during purification .

- AIE validation : Always include dynamic light scattering (DLS) to confirm nanoparticle size (e.g., 50–200 nm) in aggregated states .

- Safety : Use PPE when handling aldehydes (H315/H319 hazards) and ensure proper ventilation during reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.